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Compound of Interest

Compound Name: Delta-2-Cefteram Pivoxil

CAS No.: 104712-44-9

Cat. No.: B601320 Get Quote

Subject:

-Isomer of Cefteram Pivoxil (Impurity/Degradant Profile) Context: Antibiotic Drug Development
& Quality Control Date: October 26, 2023

Executive Summary
Delta-2-Cefteram Pivoxil is the thermodynamically stable

-isomer of the third-generation cephalosporin prodrug, Cefteram Pivoxil (which exists in the
active

form). In the context of pharmaceutical development, the Delta-2 isomer is not a target
therapeutic but a critical process-related impurity and degradation product.

Its formation involves the migration of the double bond in the dihydrothiazine ring from the C3–

C4 position (active) to the C2–C3 position (inactive). This isomerization results in a complete

loss of antibacterial efficacy due to the disruption of the electron sink required for

-lactam ring opening. Consequently, strict control of this isomer is a mandatory quality attribute
(CQA) in Cefteram Pivoxil API and formulation manufacturing.
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The structural distinction between the active drug and the Delta-2 isomer is subtle yet

chemically profound, altering the electronic conjugation of the core nucleus.

Feature Cefteram Pivoxil (Active)
Delta-2-Cefteram Pivoxil

(Impurity)

Isomer Designation -isomer -isomer

Double Bond Location Between C3 and C4 Between C2 and C3

Molecular Formula (Identical)

Electronic State -lactam carbonyl conjugated

with C3=C4

Conjugation lost; isolated

double bond

Biological Activity
Active (Acylates PBP

enzymes)
Inactive (Cannot acylate PBPs)

Thermodynamic Stability Kinetic Product (Less Stable)
Thermodynamic Product (More

Stable)

Structural Significance
In the

form, the double bond at C3–C4 allows the expulsion of the leaving group at C3 upon
nucleophilic attack at the

-lactam carbonyl. In the

isomer, the double bond moves to C2–C3. This migration disconnects the electronic resonance
between the nitrogen lone pair and the C3 substituent, rendering the

-lactam ring significantly less reactive towards bacterial transpeptidases (PBPs).

Formation Dynamics: The Isomerization Pathway
The formation of Delta-2-Cefteram Pivoxil is primarily a base-catalyzed equilibrium reaction. It

occurs readily during the esterification step of synthesis (reaction of Cefteram acid with

iodomethyl pivalate) or during storage under improper pH conditions.
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Mechanism of Action[2][3]
Proton Abstraction: A base (or basic solvent) abstracts the proton from the C2 position of the

cephem nucleus.

Resonance Stabilization: The resulting carbanion is resonance-stabilized.

Reprotonation: Reprotonation occurs at the C4 position (gamma to the original double bond),

locking the molecule into the thermodynamically favored

position.
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Figure 1: Base-catalyzed isomerization pathway of Cefteram Pivoxil.

Physicochemical Properties
The migration of the double bond alters the physical properties used for identification and

separation.

UV-Visible Spectroscopy (Critical Identification
Parameter)
The most distinct physical change is the Hypsochromic Shift (Blue Shift) in the UV spectrum.

(Active): Exhibits a characteristic absorption maximum (

) typically around 260–270 nm. This is due to the conjugation of the dihydrothiazine double
bond with the

-lactam carbonyl and the C3 side chain.
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(Impurity): The double bond is isolated. The absorption maximum shifts significantly to a
lower wavelength, typically < 245 nm (often ~230 nm).

Application: UV purity checks at 265 nm may underestimate the

content because it absorbs weakly at the parent's maximum. Dual-wavelength detection
(e.g., 230 nm and 265 nm) is required.

Solubility and pKa
Solubility: The

isomer is highly lipophilic (like the parent) but often exhibits lower solubility in polar organic
solvents due to tighter crystal packing (thermodynamic stability).

pKa: The basicity of the thiazole ring remains similar, but the acidity of the C4 carboxyl

(masked as an ester) is irrelevant. However, the

isomer is generally more stable to hydrolysis in neutral aqueous media compared to the

form, which is prone to ring opening.

Analytical Strategy: Detection and Control
Quantifying Delta-2-Cefteram Pivoxil requires a validated HPLC method capable of resolving

the two isomers, which often have similar polarities.

HPLC Method Protocol
Objective: Separate

and

isomers while preventing on-column isomerization.

Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm packing.[1]

Mobile Phase:

Solvent A: Ammonium Acetate Buffer (25 mM, pH 3.5–4.5).
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Solvent B: Acetonitrile / Methanol.[1]

Note:Acidic pH is critical. Neutral or basic mobile phases can induce isomerization during

the analysis, leading to false positives.

Gradient: Gradient elution (e.g., 40% B to 80% B) is preferred to sharpen the peaks.

Detection: Diode Array Detector (DAD).[1][2]

Channel A: 265 nm (Quantification of Parent).[3]

Channel B: 230 nm (Quantification of Delta-2).

Retention Order: The

isomer typically elutes after the

parent in reverse-phase systems due to slightly higher hydrophobicity and lack of polar
conjugation, though this can vary with specific buffer ion pairing.
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Figure 2: Analytical workflow for impurity profiling of Cefteram Pivoxil.

Control Strategies in Synthesis
To minimize the formation of the Delta-2 isomer during the manufacturing of Cefteram Pivoxil:

Temperature Control: The esterification reaction (reaction of Cefteram sodium with

iodomethyl pivalate) should be conducted at low temperatures (typically -40°C to -20°C).

Higher temperatures provide the activation energy required for the proton abstraction at C2.

Base Selection: Avoid strong bases. If a base is needed to scavenge acid, use sterically

hindered organic bases or weak inorganic buffers, and strictly limit the equivalents used.
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Workup Duration: Minimize the time the product spends in solution, especially in the

presence of residual base. Rapid crystallization is preferred.

Oxidative Isomerization: While less common, oxidative stress can sometimes facilitate

radical-mediated isomerization; inert atmosphere (

) is recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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